molecular formula C16H23NO2S B2747837 N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide CAS No. 1448122-19-7

N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide

Cat. No.: B2747837
CAS No.: 1448122-19-7
M. Wt: 293.43
InChI Key: LBKKLHCMXVUCCQ-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide is a complex organic compound that features a benzamide core with a methoxytetrahydrothiophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide typically involves a multi-step process. The initial step often includes the preparation of the 3-methoxytetrahydrothiophene moiety, which is then coupled with a benzamide derivative. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide exerts its effects is often related to its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide
  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4-dimethylbenzamide
  • N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N-[(3-Methoxythiolan-3-YL)methyl]-2,4,6-trimethylbenzamide stands out due to its specific substitution pattern on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of the methoxytetrahydrothiophene moiety also adds to its unique properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-11-7-12(2)14(13(3)8-11)15(18)17-9-16(19-4)5-6-20-10-16/h7-8H,5-6,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKKLHCMXVUCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCSC2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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